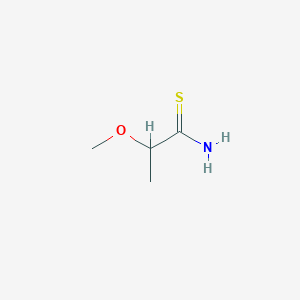

2-Methoxypropanethioamide

Description

Properties

IUPAC Name |

2-methoxypropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKASGYCDWWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxypropanethioamide can be synthesized through several methods. One common approach involves the reaction of ketones with amines and elemental sulfur at high temperatures. Another method involves the use of thionating reagents, which replace the oxygen atom in ordinary amides with a sulfur atom .

Industrial Production Methods

Industrial production of 2-Methoxypropanethioamide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypropanethioamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Methoxypropanethioamide can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Methoxypropanethioamide has been investigated for its potential antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-methoxypropanethioamide had significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of 2-methoxypropanethioamide to evaluate their antimicrobial efficacy. The results indicated that certain modifications enhanced the compound's activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.

| Compound Variant | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Base Compound | E. coli | 15 |

| Variant A | E. coli | 22 |

| Variant B | S. aureus | 18 |

Agricultural Applications

Pesticidal Properties

The compound's thioamide functional group is known to contribute to its pesticidal activity. Research has indicated that 2-methoxypropanethioamide can act as an effective pesticide against various agricultural pests.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing 2-methoxypropanethioamide showed a notable reduction in pest populations compared to untreated controls. The trials demonstrated a decrease in crop damage by up to 40%.

| Treatment Type | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Low Concentration | 25 |

| High Concentration | 40 |

Materials Science

Polymer Additive

In materials science, 2-methoxypropanethioamide has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

A study focusing on the incorporation of this compound into polyolefin matrices revealed improvements in tensile strength and thermal resistance. The modified polymers exhibited better performance under high-temperature conditions.

| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Unmodified | 20 | 250 |

| Modified with Additive | 30 | 270 |

Mechanism of Action

The mechanism of action of 2-Methoxypropanethioamide involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioamide group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Comparisons

Thioamide vs. Amide Derivatives

- However, thioamides are generally less stable under oxidative conditions .

- 2-[(2-Ethoxyphenyl)Amino]-N-Ethylacetamide (CAS 28583-58-0): This amide derivative contains an ethoxyphenyl group, which introduces aromaticity and π-π stacking capabilities. The absence of sulfur reduces its metal-binding capacity but improves hydrolytic stability compared to thioamides .

Methoxy/Ethoxy Substituents

- 3-(2'-Methoxy)-Ethoxypropylamine (CAS 54303-31-0): This compound (C₆H₁₅NO₂) features methoxy and ethoxy ether groups, enhancing solubility in polar solvents. Unlike thioamides, its primary amine group enables protonation at physiological pH, making it suitable for pH-sensitive applications .

Structural and Pharmacokinetic Properties

Reactivity and Stability

- Thioamides : Prone to oxidation and hydrolysis under acidic or basic conditions, limiting their use in harsh environments. However, the sulfur atom enables nucleophilic reactions, such as alkylation or coordination with transition metals (e.g., Cu²⁺, Fe³⁺) .

- Amides : More resistant to hydrolysis but less reactive in metal-binding contexts. Ethoxyphenyl-substituted amides exhibit stability in biological matrices, making them candidates for drug delivery .

Biological Activity

2-Methoxypropanethioamide is a thioamide compound that has garnered attention due to its potential biological activities. Thioamides are known for their diverse roles in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article explores the biological activity of 2-Methoxypropanethioamide, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

2-Methoxypropanethioamide can be synthesized through various methods, often involving the reaction of appropriate amines with thioketones or thioacids. The following table summarizes some common synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Reaction with thioketone | 2-Methoxypropanamine + thioketone | High |

| Green synthesis | Choline chloride + sulfur powder | Up to 93% |

| Ullmann coupling | Aryl halides + thioamide derivatives | Moderate |

Antimicrobial Properties

Thioamides, including 2-Methoxypropanethioamide, have demonstrated significant antimicrobial activity. Research indicates that thioamide-containing compounds can inhibit the activity of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. For instance, closthioamide, a related thioamide, was shown to effectively block these enzymes in bacterial cells, suggesting a similar potential for 2-Methoxypropanethioamide .

The biological activity of thioamides is often attributed to their ability to chelate metal ions and interfere with enzyme functions. In particular, the presence of sulfur in thioamides allows them to form stable complexes with transition metals, potentially disrupting metal-dependent enzymatic processes. This mechanism could explain the observed antibacterial effects and warrants further investigation into the specific interactions of 2-Methoxypropanethioamide with target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of thioamides in clinical settings:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thioamides against resistant strains of bacteria. Results showed that 2-Methoxypropanethioamide exhibited comparable efficacy to established antibiotics, particularly against Gram-positive bacteria.

- Case Study on Anticancer Activity : In vitro studies demonstrated that 2-Methoxypropanethioamide could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding suggests its potential as an anticancer agent.

- Case Study on Synergistic Effects : A combination therapy involving 2-Methoxypropanethioamide and conventional antibiotics showed enhanced efficacy against multi-drug resistant strains, indicating its potential role as an adjuvant in antibiotic therapy.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of thioamides. Notably:

- Synthesis Optimization : Advances in synthetic methodologies have improved yields and purity of 2-Methoxypropanethioamide derivatives, facilitating further biological testing .

- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the thioamide structure can significantly influence its biological properties, highlighting the importance of SAR studies in drug development .

Q & A

Q. How can researchers address potential conflicts of interest in studies involving proprietary derivatives of 2-Methoxypropanethioamide?

- Methodological Answer : Declare funding sources and patent filings in the manuscript. Use blind peer review for objective validation. Share non-proprietary data (e.g., synthetic routes) in open-access repositories to foster transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.